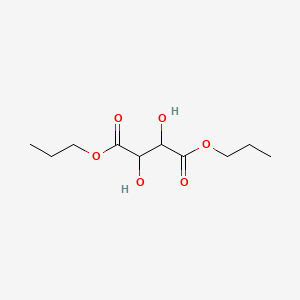
Dipropyl tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl tartrate is a diester of tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. It is a chiral molecule with two chiral centers, leading to multiple stereoisomeric forms. This compound is widely used in asymmetric synthesis, particularly as a chiral auxiliary or ligand in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Dipropyl tartrate can be synthesized through the esterification of tartaric acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the tartaric acid to this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications.
化学反应分析
Types of Reactions
Dipropyl tartrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Various substitution reactions can occur, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield propionic acid and tartaric acid derivatives, while reduction can produce propanol and other alcohols.
科学研究应用
Dipropyl tartrate has a wide range of applications in scientific research:
Biology: Its chiral properties make it useful in the study of enzyme mechanisms and the development of chiral drugs.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: this compound is used in the production of agrochemicals and other fine chemicals where chirality is crucial.
作用机制
The mechanism by which dipropyl tartrate exerts its effects is primarily through its role as a chiral ligand. In asymmetric synthesis, it forms complexes with metal catalysts, such as titanium isopropoxide, to induce chirality in the resulting products. This chiral induction is crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and other applications.
相似化合物的比较
Similar Compounds
Diisopropyl tartrate: Another diester of tartaric acid, commonly used in similar applications as dipropyl tartrate.
Diethyl tartrate: Used in asymmetric synthesis and as a chiral auxiliary.
Dimethyl tartrate: Also employed in chiral synthesis and other chemical reactions.
Uniqueness
This compound is unique in its specific chiral properties and its ability to form stable complexes with metal catalysts. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential. Its versatility and effectiveness in various chemical reactions set it apart from other similar compounds.
属性
CAS 编号 |
2217-14-3 |
|---|---|
分子式 |
C10H18O6 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
dipropyl 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3 |
InChI 键 |
WCHBXSPACACNBJ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C(C(C(=O)OCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
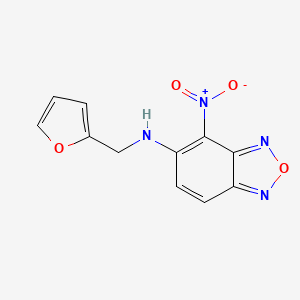

![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
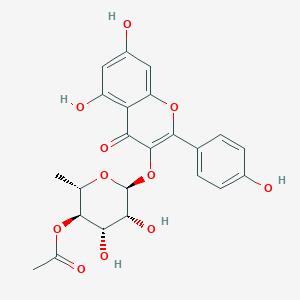
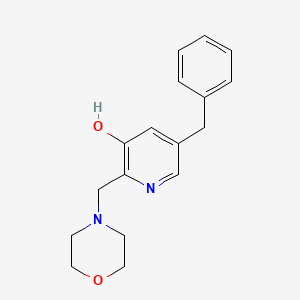
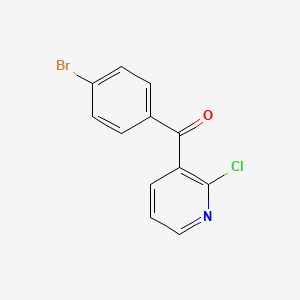
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)

![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
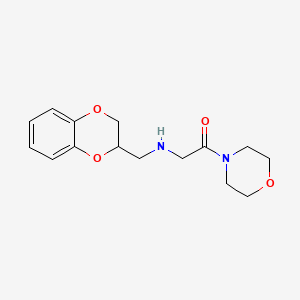
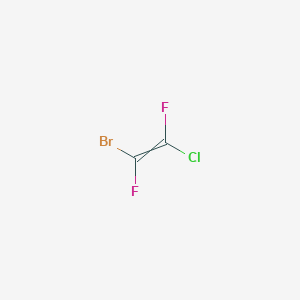
![6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14161819.png)

